1,1-Difluoro-2,2-dibromoethane
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Overview
Description
1,1-Difluoro-2,2-dibromoethane is a halogenated hydrocarbon with the molecular formula C₂H₂Br₂F₂. It is a colorless liquid with a boiling point of 108.7°C at 760 mmHg and a density of 2.248 g/cm³
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2,2-dibromoethane can be synthesized through the halogenation of ethylene derivatives. One common method involves the dehydrohalogenation of 1,1-difluoro-1,2-dibromoethane using an aqueous solution of potassium hydroxide (15-30%) under stirring conditions, with simultaneous distillation of the formed product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced distillation techniques to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-2,2-dibromoethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes or alkynes.
Addition Reactions: It can add to unsaturated compounds, forming more complex halogenated derivatives.
Common Reagents and Conditions:
Potassium Hydroxide (KOH): Used in dehydrohalogenation reactions.
Nucleophiles: Such as sodium iodide (NaI) for substitution reactions.
Catalysts: Various catalysts can be employed to enhance reaction rates and selectivity.
Major Products:
Alkenes and Alkynes: Formed through elimination reactions.
Substituted Halogenated Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1,1-Difluoro-2,2-dibromoethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine and bromine atoms into molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-difluoro-2,2-dibromoethane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects. The pathways involved often include halogenation and dehalogenation reactions, which can modify the activity of enzymes and other proteins .
Comparison with Similar Compounds
1,2-Dibromo-1,1-difluoroethane: Another halogenated ethane derivative with similar properties but different substitution patterns.
1,1,2,2-Tetrabromoethane: A compound with four bromine atoms, used in similar applications but with different reactivity and properties.
Uniqueness: 1,1-Difluoro-2,2-dibromoethane is unique due to its specific combination of fluorine and bromine atoms, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise halogenation patterns and specific reactivity profiles.
Properties
IUPAC Name |
1,1-dibromo-2,2-difluoroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2F2/c3-1(4)2(5)6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFKOKIVSXXVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465100 |
Source
|
Record name | 1,1-Difluoro-2,2-dibromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-19-3 |
Source
|
Record name | 1,1-Difluoro-2,2-dibromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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